Acetonitrile, (2-benzoylphenoxy)-
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Overview
Description
Acetonitrile, (2-benzoylphenoxy)- is an organic compound that features a benzoyl group attached to a phenoxy group, which is further connected to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile, (2-benzoylphenoxy)- typically involves the reaction of 2-benzoylphenol with acetonitrile in the presence of a suitable catalyst. One common method includes the use of thionyl chloride and triethylamine in a solvent such as 1,4-dioxane . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of acetonitrile, (2-benzoylphenoxy)- may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, (2-benzoylphenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Acetonitrile, (2-benzoylphenoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetonitrile, (2-benzoylphenoxy)- involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it has been shown to target bacterial cell division proteins, inhibiting their function and leading to bacterial cell death . The pathways involved often include the disruption of essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound used as a solvent and intermediate in organic synthesis.
Benzoylphenol: A related compound with similar structural features but lacking the nitrile group.
Uniqueness
Acetonitrile, (2-benzoylphenoxy)- is unique due to the presence of both the benzoyl and nitrile groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
58430-06-1 |
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Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(2-benzoylphenoxy)acetonitrile |
InChI |
InChI=1S/C15H11NO2/c16-10-11-18-14-9-5-4-8-13(14)15(17)12-6-2-1-3-7-12/h1-9H,11H2 |
InChI Key |
UEVJMJNTRIUOHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OCC#N |
Origin of Product |
United States |
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